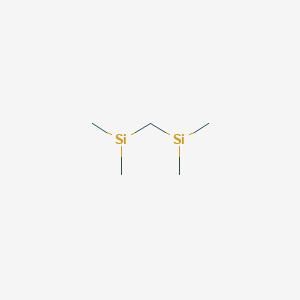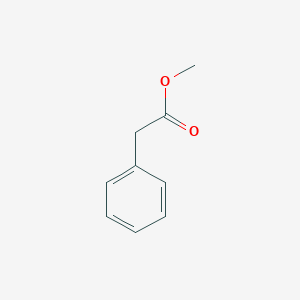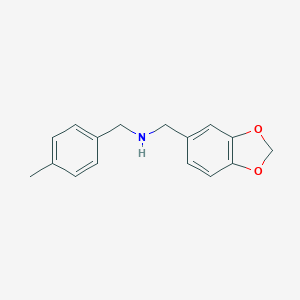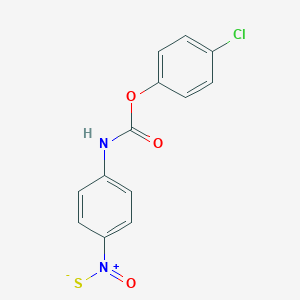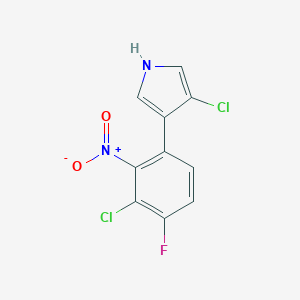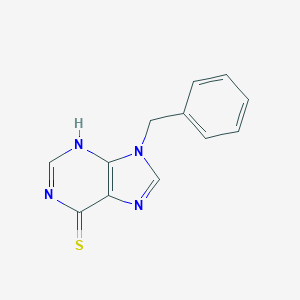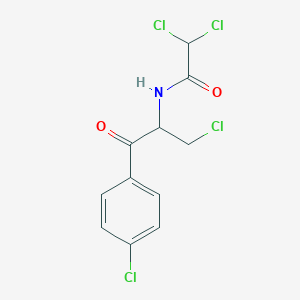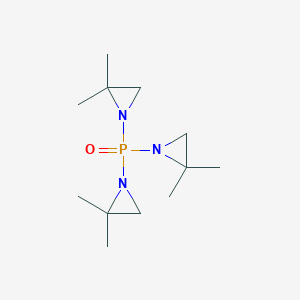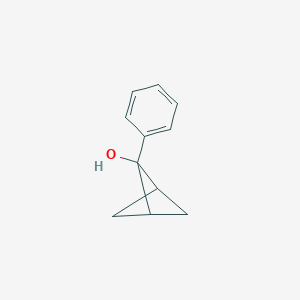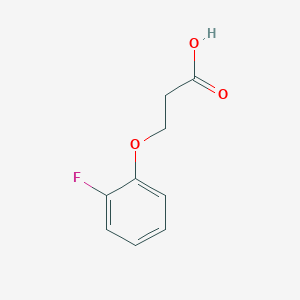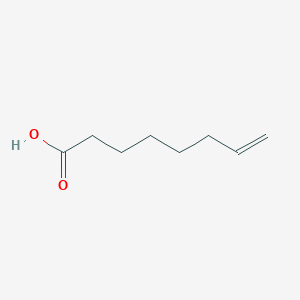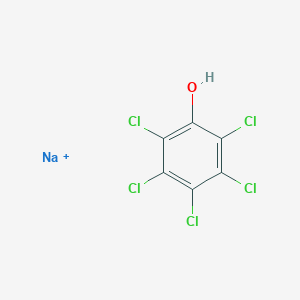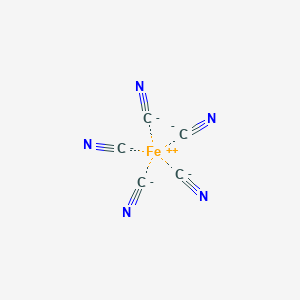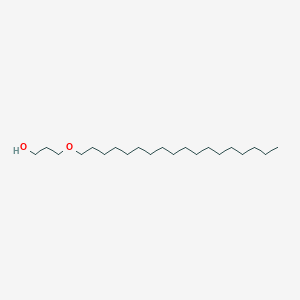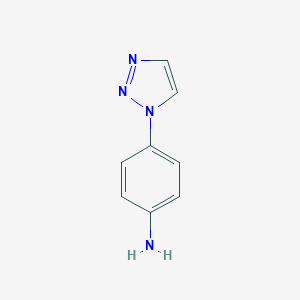
4-(1H-1,2,3-triazol-1-yl)aniline
説明
4-(1H-1,2,3-triazol-1-yl)aniline is a compound that features a triazole ring, a five-membered heterocyclic structure containing three nitrogen atoms, attached to an aniline moiety. This structural motif is of interest due to its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. One such method is the pseudo-four component click synthesis, which has been used to create dibenzylated 1,2,3-triazoles derived from aniline. This process involves the cycloaddition of sodium azide to N-(prop-2-ynyl)-benzenamine in the presence of benzyl derivatives, leading to a mixture of mono- and dibenzylated 1,2,3-triazoles . Another approach is the ruthenium-catalyzed intermolecular C–H amidation of arenes with sulfonyl azides, which allows for the synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives. This method is environmentally friendly, as it produces N2 gas as the sole byproduct, and it tolerates a variety of functional groups .
Molecular Structure Analysis
The molecular structure of triazole-aniline derivatives can be complex and diverse. For instance, the synthesis of substituted-4-((4-trimethylsilyl-1H-1,2,3-triazol-1-yl)methyl)-2H-chromen-2-one provides an example of a novel anionic scaffold bearing the triazole ring. The structure of these compounds has been characterized by spectral and elemental analyses, and the single-crystal X-ray structure analysis has confirmed the formation of the anionic synthon with a trimethylsilyl group .
Chemical Reactions Analysis
The chemical reactivity of the aniline N-H bond in monobenzylated 1,2,3-triazoles has been explored. Treatment with a p-substituted benzyl chloride can quantitatively yield dibenzylated derivatives . Additionally, the triazole moiety can participate in further chemical transformations, such as the Suzuki reaction, which is used to synthesize 4-(4,6-dimorpholino-1,3,5-triazin-2-yl) aniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(1H-1,2,3-triazol-1-yl)aniline derivatives are influenced by the substituents on the triazole and aniline rings. These properties can be deduced from the synthesis methods and the molecular structures of the compounds. For example, the presence of the trimethylsilyl group in the anionic scaffold can affect the solubility and reactivity of the compound . The overall yields of these syntheses, as well as the conditions under which they are carried out, such as temperature and solvent, also provide insight into the stability and reactivity of these compounds .
科学的研究の応用
-
Pharmaceutical Chemistry: Alzheimer’s Disease Treatment
- The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . 1,2,3-triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
- The compound was synthesized via Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with alkyne derivative of hydroxybenzotriazole (HOBt) .
- Computational studies were enrolled to predict the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .
-
Pharmaceutical Chemistry: Anticancer Agents
- A series of 1,2,4-triazole derivatives were synthesized and evaluated for their anticancer properties .
- The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
- Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
-
Pharmaceutical Chemistry: Antifungal, Antimicrobial, and Antiviral Agents
- 1 H -1,2,3-triazole-4-carboxylic acid derivatives were used for the synthesis of compounds that exhibited antifungal activity .
- These compounds also showed antimicrobial activity against the mycobacterium tuberculosis strain H37Rv , and antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .
-
Pharmaceutical Chemistry: Alzheimer’s Disease Treatment
- A quinoline-based [1,2,3]-triazole hybrid derivative was synthesized via Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with alkyne derivative of hydroxybenzotriazole (HOBt) .
- The compound was fully characterized by various spectroscopic techniques and computational studies were enrolled to predict the interaction of the synthesized compound with acetylcholinesterase .
- The drug-likeness of the compound was also investigated by predicting its pharmacokinetic properties .
-
Pharmaceutical Chemistry: Antimicrobial and Antioxidant Activities
- Literature studies revealed that 1,2,3-triazoles exhibit a wide range of biological applications indicating that this moiety is a template potentially useful in medicinal chemistry research and therapeutic applications .
- These applications include antimicrobial, anticonvulsant, antitubercular, antidiabetic, antimalarial, antioxidant, anticancer, anti-inflammatory, antileishmanial, antiviral, antihypertensive, acetylcholinesterase inhibitory and O-GlcNAcase (OGA) inhibitory activities .
-
Organic Synthesis, Polymer Chemistry, Supramolecular Chemistry, Bioconjugation, Chemical Biology, Fluorescent Imaging, and Materials Science
-
Pharmaceutical Chemistry: Alzheimer’s Disease Treatment
- A quinoline-based [1,2,3]-triazole hybrid derivative was synthesized via Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with alkyne derivative of hydroxybenzotriazole (HOBt) .
- The compound was fully characterized by various spectroscopic techniques and computational studies were enrolled to predict the interaction of the synthesized compound with acetylcholinesterase .
- The drug-likeness of the compound was also investigated by predicting its pharmacokinetic properties .
-
Pharmaceutical Chemistry: Antimicrobial and Antioxidant Activities
- Literature studies revealed that 1,2,3-triazoles exhibit a wide range of biological applications indicating that this moiety is a template potentially useful in medicinal chemistry research and therapeutic applications like antimicrobial, anticonvulsant, antitubercular, antidiabetic, antimalarial, antioxidant, anticancer, anti-inflammatory, antileishmanial, antiviral, antihypertensive, acetylcholinesterase inhibitory and O-GlcNAcase (OGA) inhibitory activities etc .
-
Organic Synthesis, Polymer Chemistry, Supramolecular Chemistry, Bioconjugation, Chemical Biology, Fluorescent Imaging, and Materials Science
Safety And Hazards
特性
IUPAC Name |
4-(triazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRMIWOLUCKNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573530 | |
| Record name | 4-(1H-1,2,3-Triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,3-triazol-1-yl)aniline | |
CAS RN |
16279-88-2 | |
| Record name | 4-(1H-1,2,3-Triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



